molecular formula C14H21NO5S B13882336 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate

Cat. No.: B13882336
M. Wt: 315.39 g/mol
InChI Key: JSRORBZUNVKHFT-UHFFFAOYSA-N
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Description

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonate group and a tert-butoxycarbonyl (Boc) protected amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dichloromethane and reagents like methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate involves its ability to undergo specific chemical reactions that modify other molecules. The Boc group provides protection to the amine, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further reactions, making this compound a versatile tool in chemical synthesis .

Properties

Molecular Formula

C14H21NO5S

Molecular Weight

315.39 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate

InChI

InChI=1S/C14H21NO5S/c1-14(2,3)20-13(16)15-12-7-5-6-11(10-12)8-9-19-21(4,17)18/h5-7,10H,8-9H2,1-4H3,(H,15,16)

InChI Key

JSRORBZUNVKHFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCOS(=O)(=O)C

Origin of Product

United States

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